PKSI-527

Beschreibung

Eigenschaften

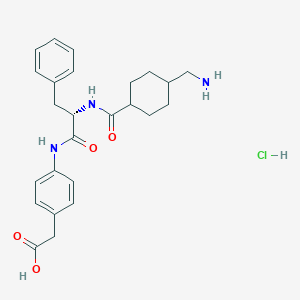

IUPAC Name |

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXNMKUKSBHHMP-QCXPCDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926216 | |

| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128837-71-8 | |

| Record name | Pksi 527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PKSI-527: A Technical Guide to its Mechanism of Action as a Selective Plasma Kallikrein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein, a key serine protease in the kallikrein-kinin system. This document provides an in-depth technical overview of the mechanism of action of PKSI-527, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological pathways. The primary mechanism of PKSI-527 involves the direct competitive inhibition of plasma kallikrein, thereby modulating the downstream effects of the kallikrein-kinin system, including inflammation, coagulation, and fibrinolysis.

Core Mechanism of Action: Selective Inhibition of Plasma Kallikrein

PKSI-527, chemically identified as trans-4-aminomethyl-cyclohexanecarbonyl-L-phenylalanine 4-carboxymethylanilide hydrochloride, functions as a selective inhibitor of plasma kallikrein (PLK).[1] By targeting plasma kallikrein, PKSI-527 effectively modulates the kallikrein-kinin system, a critical pathway involved in various physiological and pathological processes.

The inhibition of plasma kallikrein by PKSI-527 prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.[2] Bradykinin is known to increase vascular permeability, induce vasodilation, and cause pain. By blocking its formation, PKSI-527 exerts significant anti-inflammatory effects.

Furthermore, plasma kallikrein is involved in the intrinsic pathway of coagulation and the fibrinolytic system.[3] It participates in a reciprocal activation loop with Factor XII, amplifying the contact activation system.[4] By inhibiting plasma kallikrein, PKSI-527 can influence these interconnected cascades.

An indirect downstream effect of plasma kallikrein inhibition by PKSI-527 is the reduction of plasma kallikrein-dependent activation of Transforming Growth Factor-β (TGF-β).[1][5] This has been implicated in the observed reduction of hepatic apoptosis in certain preclinical models.[1]

Quantitative Data

The inhibitory activity and selectivity of PKSI-527 against plasma kallikrein and other serine proteases are summarized below.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Plasma Kallikrein | 0.81 µM | [1] |

| Enzyme | Selectivity (Ki in µM) | Reference |

| Glandular Kallikrein | >500 | |

| Plasmin | 390 | |

| Thrombin | >500 | |

| Urokinase | 200 | |

| Factor Xa | >500 |

Key Experimental Protocols

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This model evaluates the anti-inflammatory and disease-modifying potential of PKSI-527 in a well-established animal model of rheumatoid arthritis.[6]

-

Animal Model: DBA/1 mice are typically used as they are highly susceptible to CIA.[6][7]

-

Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.[6][8] A booster immunization with type II collagen in incomplete Freund's adjuvant is often administered 21 days after the primary immunization.[9]

-

Treatment Protocol: Daily intraperitoneal administration of PKSI-527 or a vehicle control is initiated from day 20 post-immunization.[6]

-

Assessment:

In Vivo Efficacy in a Disseminated Intravascular Coagulation (DIC) Rat Model

This model assesses the ability of PKSI-527 to mitigate the pathological coagulation and organ damage associated with DIC.[10]

-

Animal Model: Sprague-Dawley rats are used.[10]

-

Induction of DIC: DIC is induced by either intravenous infusion of thromboplastin (TP) or injection of endotoxin (lipopolysaccharide, LPS).[10]

-

Treatment Protocol: PKSI-527 is administered via continuous intravenous infusion, starting shortly before the induction of DIC. A typical dose is 0.1 mg/kg/min for 250 minutes.[10]

-

Assessment:

-

Coagulation and Fibrinolysis Parameters: Blood samples are analyzed for fibrinogen levels, platelet counts, and fibrin(ogen) degradation products (FDP).[10]

-

Organ Failure Markers: Serum levels of glutamic oxaloacetic transaminase (GOT), glutamic pyruvic transaminase (GPT), creatine phosphokinase (CPK), lactate, blood urea nitrogen, and β-glucuronidase are measured to evaluate organ damage.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key pathways and experimental processes related to the mechanism of action of PKSI-527.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 3. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Kallikrein-Activated TGF-β Is Prognostic for Poor Overall Survival in Patients with Pancreatic Ductal Adenocarcinoma and Associates with Increased Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. okamoto.th-project.org [okamoto.th-project.org]

PKSI-527: A Selective Plasma Kallikrein Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PKSI-527, a synthetic, highly selective, and competitive inhibitor of plasma kallikrein. PKSI-527, chemically identified as trans-4-aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide hydrochloride, has demonstrated significant therapeutic potential in preclinical models of inflammatory and thromboembolic disorders. This document details the mechanism of action of PKSI-527, its biochemical and pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.

Introduction to the Plasma Kallikrein-Kinin System and PKSI-527

The plasma kallikrein-kinin system (KKS) is a crucial enzymatic cascade involved in various physiological and pathological processes, including inflammation, coagulation, fibrinolysis, and blood pressure regulation.[1][2] The central enzyme of this system, plasma kallikrein (PKa), is a serine protease that, upon activation from its zymogen prekallikrein, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.[3] Dysregulation of the KKS is implicated in a range of diseases, making plasma kallikrein a compelling target for therapeutic intervention.

PKSI-527 is a small molecule inhibitor designed for high selectivity towards plasma kallikrein.[4][5] Its ability to competitively block the active site of plasma kallikrein effectively inhibits the downstream production of bradykinin, thereby mitigating inflammatory responses and other pathological consequences of KKS activation.[6] Preclinical studies have highlighted its efficacy in models of collagen-induced arthritis and disseminated intravascular coagulation (DIC), suggesting its potential as a therapeutic agent.[1][2]

Biochemical and Pharmacological Properties of PKSI-527

Mechanism of Action

PKSI-527 functions as a competitive inhibitor of plasma kallikrein.[6] It directly binds to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, HMWK. This inhibition effectively blocks the liberation of bradykinin, a key mediator of inflammation, vasodilation, and pain.

Data Presentation

The following tables summarize the available quantitative data for PKSI-527.

Table 1: Inhibitory Activity of PKSI-527 against Plasma Kallikrein and Other Serine Proteases

| Enzyme | K_i_ (μM) |

| Plasma Kallikrein | 0.81 |

| Glandular Kallikrein | > 500 |

| Plasmin | 390 |

| Urokinase | 200 |

| Tissue Plasminogen Activator | > 500 |

| Factor Xa | > 500 |

| Factor XIIa | > 500 |

| Thrombin | > 500 |

| (Data sourced from Okada et al., 1999)[4] |

Table 2: Preclinical Pharmacokinetic and Toxicity Data for PKSI-527 and Related Compounds

| Parameter | Value | Species | Notes |

| LD_50_ (intravenous) | > 100 mg/kg | Mice | For a related PKSI inhibitor, specific data for PKSI-527 is not publicly available.[6] |

| Other pharmacokinetic parameters such as half-life, clearance, and bioavailability for PKSI-527 are not currently available in the public domain. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Plasma Kallikrein-Kinin System and Inhibition by PKSI-527

The following diagram illustrates the activation of the plasma kallikrein-kinin system and the point of intervention for PKSI-527.

Experimental Workflow for Assessing PKSI-527 Efficacy in a Collagen-Induced Arthritis Model

This diagram outlines the typical workflow for evaluating the anti-arthritic effects of PKSI-527 in a mouse model.

Experimental Workflow for Assessing PKSI-527 in a Disseminated Intravascular Coagulation Model

This diagram illustrates the experimental setup for studying PKSI-527 in a rat model of DIC.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of PKSI-527. Please note that these are representative protocols based on established methods, as the exact proprietary protocols for PKSI-527 studies may not be publicly available.

Plasma Kallikrein Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the inhibitory effect of PKSI-527 on plasma kallikrein activity using a chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

PKSI-527 stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of PKSI-527 in Tris buffer.

-

In a 96-well microplate, add a fixed amount of purified human plasma kallikrein to each well.

-

Add the different concentrations of PKSI-527 to the wells containing the enzyme. Include a control well with buffer/solvent instead of the inhibitor.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate S-2302 to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.

-

Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding a stop solution (e.g., 20% acetic acid) and measure the final absorbance at 405 nm.[7]

-

Calculate the percentage of inhibition for each concentration of PKSI-527 relative to the control.

-

Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The K_i_ value can be calculated using the Cheng-Prusoff equation if the K_m_ of the substrate is known.

Assessment of KKS Activation: Cleaved High-Molecular-Weight Kininogen (cHK) ELISA

This sandwich ELISA quantifies the amount of cleaved HMWK (cHK) in plasma samples, which serves as a biomarker for KKS activation.

Materials:

-

Capture antibody specific for cHK

-

Detection antibody specific for cHK (biotinylated)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2M H_2_SO_4_)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plasma samples from preclinical studies

-

96-well ELISA plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer to remove unbound antibody.

-

Block the remaining protein-binding sites on the plate by incubating with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature to allow cHK to bind to the capture antibody.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cHK in the plasma samples by interpolating their absorbance values on the standard curve.[8][9][10][11]

Preclinical Model of Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the anti-inflammatory and disease-modifying effects of PKSI-527 in an animal model of rheumatoid arthritis.[1]

Animals:

-

DBA/1 mice (or other susceptible strains)

Procedure:

-

Induction of Arthritis: On day 0, immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail. A booster immunization with type II collagen in incomplete Freund's adjuvant may be given on day 21.[12][13]

-

Treatment: Beginning on day 20 post-initial immunization (or upon the onset of clinical signs of arthritis), administer PKSI-527 or vehicle control (e.g., saline) daily via intraperitoneal injection.[1]

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling (e.g., 0 = no signs, 4 = severe inflammation of the entire paw). The cumulative score per mouse is the arthritis index.

-

Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect blood for the measurement of plasma HMWK and prekallikrein levels using appropriate assays. Collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Preclinical Model of Disseminated Intravascular Coagulation (DIC) in Rats

This model assesses the efficacy of PKSI-527 in preventing the systemic activation of coagulation and fibrinolysis characteristic of DIC.[2]

Animals:

-

Sprague-Dawley rats

Procedure:

-

Induction of DIC: Anesthetize the rats and cannulate the jugular vein for infusion and the carotid artery for blood sampling. Induce DIC by a continuous intravenous infusion of either endotoxin (LPS) or thromboplastin (TP).

-

Treatment: Simultaneously with the induction of DIC, begin a continuous intravenous infusion of PKSI-527 (e.g., 0.1 mg/kg/min) or vehicle control for a duration of 250 minutes.[2]

-

Blood Sampling and Analysis: Collect blood samples at baseline and at various time points during the infusion. Analyze the samples for:

-

Coagulation parameters: Platelet count, fibrinogen level.

-

Fibrinolysis parameter: Fibrin(ogen) degradation products (FDP).

-

Organ failure markers: Serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT).

-

-

Data Analysis: Compare the changes in the measured parameters over time between the PKSI-527-treated group and the vehicle control group to determine the protective effects of the inhibitor.

Structure-Activity Relationship (SAR)

The chemical structure of PKSI-527, trans-4-aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, is composed of three main parts. Structure-activity relationship studies have provided insights into the contribution of each part to its inhibitory activity and selectivity.

Initial studies identified that replacing the C-terminal residue of a related series of inhibitors with a moiety bearing a carboxylic acid attached to the phenyl ring increased the selectivity for plasma kallikrein. This finding was instrumental in the design of PKSI-527. Further modifications to the different parts of the molecule can be explored to optimize potency, selectivity, and pharmacokinetic properties. More detailed SAR studies on PKSI-527 analogues are needed to fully elucidate the structural requirements for optimal plasma kallikrein inhibition.

Conclusion

PKSI-527 is a potent and highly selective inhibitor of plasma kallikrein with demonstrated efficacy in preclinical models of arthritis and DIC. Its well-defined mechanism of action, coupled with a strong preclinical rationale, positions it as a promising candidate for further development in the treatment of diseases driven by the dysregulation of the plasma kallikrein-kinin system. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the pharmacokinetics and structure-activity relationships of PKSI-527 and its analogs will be crucial for its potential translation to clinical applications.

References

- 1. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. diapharma.com [diapharma.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. abcam.com [abcam.com]

- 9. mabtech.com [mabtech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Selective Plasma Kallikrein Inhibitor PKSI-527: A Technical Guide to its Interaction with the Kallikrein-Kinin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PKSI-527, a potent and highly selective synthetic inhibitor of plasma kallikrein (PK). It details the compound's mechanism of action within the context of the kallikrein-kinin system (KKS), a critical pathway in inflammation, coagulation, and pain. This document summarizes the available quantitative data on PKSI-527's inhibitory activity and its effects in preclinical models of inflammatory and coagulopathic disorders. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying biological and methodological concepts.

Introduction to the Kallikrein-Kinin System and PKSI-527

The plasma kallikrein-kinin system is a crucial enzymatic cascade involved in various physiological and pathological processes.[1] Activation of this system leads to the generation of the potent inflammatory mediator bradykinin, which increases vascular permeability, induces vasodilation, and causes pain.[1] The central enzyme in this pathway is plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Dysregulation of the KKS is implicated in a range of diseases, including hereditary angioedema, inflammatory arthritis, and disseminated intravascular coagulation (DIC).[1][2][3]

PKSI-527, chemically known as trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanyl-4-carboxymethylanilide, is a synthetic, small-molecule inhibitor that demonstrates high selectivity for plasma kallikrein.[2][3] Its inhibitory action on plasma kallikrein makes it a valuable tool for investigating the role of the KKS in disease and a potential therapeutic agent for conditions driven by excessive kallikrein activity.

Mechanism of Action of PKSI-527

PKSI-527 acts as a competitive inhibitor of plasma kallikrein.[2] By binding to the active site of the enzyme, it prevents the cleavage of HMWK, thereby blocking the production of bradykinin and downstream inflammatory and coagulant effects. The high selectivity of PKSI-527 for plasma kallikrein over other serine proteases minimizes off-target effects, making it a precise tool for studying the KKS.

Quantitative Data on PKSI-527

The following tables summarize the key quantitative data reported for PKSI-527.

Table 1: In Vitro Inhibitory Activity of PKSI-527

| Parameter | Value | Enzyme | Substrate | Reference |

| Kᵢ | 0.81 µM | Human Plasma Kallikrein | D-Pro-Phe-Arg-pNA | [2] |

Table 2: Selectivity of PKSI-527 for Plasma Kallikrein

| Enzyme | Kᵢ (µM) | Selectivity (fold vs. Plasma Kallikrein) | Reference |

| Glandular Kallikrein | >500 | >617 | [2] |

| Plasmin | 390 | 481 | [2] |

| Thrombin | >500 | >617 | [2] |

| Urokinase | 200 | 247 | [2] |

| Factor Xa | >500 | >617 | [2] |

Table 3: Preclinical Efficacy of PKSI-527 in a Mouse Model of Collagen-Induced Arthritis

Note: Specific quantitative data such as arthritis scores and paw thickness measurements are detailed in the cited publication. The study reported a significant reduction in the severity of arthritis with PKSI-527 treatment.

| Animal Model | Treatment | Key Findings | Reference |

| Collagen-Induced Arthritis (DBA/1 mice) | PKSI-527 (daily intraperitoneal administration from day 20 post-immunization) | Significantly reduced the severity of arthritis. Restored consumed components of the kallikrein-kinin system (HMW kininogen and plasma prekallikrein). | [3] |

Table 4: Preclinical Efficacy of PKSI-527 in a Rat Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC)

Note: Specific quantitative data on fibrinogen levels, platelet counts, and FDP levels are detailed in the cited publication. The study reported that PKSI-527 prevented the changes in these parameters in the LPS-induced DIC model.

| Animal Model | Treatment | Key Findings | Reference |

| Endotoxin (LPS)-Induced DIC (rats) | PKSI-527 (0.1 mg/kg/min intravenous infusion for 250 min) | Prevented the decrease in fibrinogen and platelet counts. Prevented the increase in fibrin(ogen) degradation products (FDP). Significantly suppressed the increase in serum GOT and GPT. | [2] |

Experimental Protocols

Plasma Kallikrein Inhibition Assay (Chromogenic)

This assay measures the ability of an inhibitor, such as PKSI-527, to block the enzymatic activity of plasma kallikrein using a chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

-

PKSI-527 or other test inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of PKSI-527 in an appropriate solvent (e.g., DMSO) and create a serial dilution in assay buffer.

-

In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

-

Add the different concentrations of PKSI-527 to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the chromogenic substrate S-2302 to each well to initiate the reaction.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the plasma kallikrein activity.

-

Plot the rate of reaction against the inhibitor concentration and fit the data to an appropriate equation to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Measurement of High-Molecular-Weight (HMW) Kininogen and Plasma Prekallikrein

These components of the KKS can be measured in plasma samples from preclinical models to assess the in vivo activity of PKSI-527.

Materials:

-

Plasma samples from control and treated animals

-

ELISA kits specific for mouse/rat HMW kininogen and prekallikrein

-

Microplate reader

Procedure:

-

Collect blood samples from animals at the end of the treatment period into tubes containing an anticoagulant (e.g., citrate).

-

Centrifuge the blood to obtain platelet-poor plasma.

-

Follow the manufacturer's instructions for the specific HMW kininogen and prekallikrein ELISA kits. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding diluted plasma samples and standards to the wells.

-

Incubating to allow the antigen to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to allow the detection antibody to bind to the captured antigen.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentrations of HMW kininogen and prekallikrein in the plasma samples based on the standard curve.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

DBA/1 mice (genetically susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

PKSI-527

-

Vehicle control

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice (Day 0).

-

Booster: On Day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin daily intraperitoneal administration of PKSI-527 or vehicle control from Day 20 and continue for the duration of the study.

-

Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling. Measure paw thickness using a caliper.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats

This model mimics the systemic inflammatory and coagulopathic state seen in sepsis-induced DIC.

Materials:

-

Sprague-Dawley rats

-

Lipopolysaccharide (LPS) from E. coli

-

Intravenous infusion pumps

-

PKSI-527

-

Saline (vehicle control)

-

Blood collection tubes with anticoagulant

Procedure:

-

Catheterization: Surgically implant catheters in the jugular vein for infusion and blood collection.

-

Infusion: Administer a continuous intravenous infusion of LPS to induce DIC. Simultaneously, infuse PKSI-527 or saline vehicle. A typical dosing regimen for PKSI-527 is 0.1 mg/kg/min for 250 minutes.

-

Blood Sampling: Collect blood samples at baseline and at the end of the infusion period.

-

Analysis of Coagulation Parameters: Measure fibrinogen levels, platelet counts, and fibrin(ogen) degradation products (FDP) in the plasma samples.

-

Analysis of Organ Damage Markers: Measure serum levels of enzymes such as glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT) as markers of liver injury.

Visualizations

Signaling Pathway of the Kallikrein-Kinin System and Inhibition by PKSI-527

Caption: The Kallikrein-Kinin System and the inhibitory action of PKSI-527.

Experimental Workflow for Assessing PKSI-527 in Collagen-Induced Arthritis

Caption: Workflow for evaluating PKSI-527 in a mouse model of CIA.

Logical Relationship of PKSI-527's Effects in DIC

Caption: PKSI-527's mechanism of action in endotoxin-induced DIC.

Conclusion

PKSI-527 is a valuable research tool for elucidating the role of the plasma kallikrein-kinin system in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of arthritis and DIC highlight the potential of targeting plasma kallikrein for therapeutic intervention in a variety of inflammatory and thrombotic conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate PKSI-527 and the broader field of KKS modulation.

References

- 1. Effects of a highly selective synthetic inhibitor of plasma kallikrein on disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

PKSI-527: A Technical Guide to its Role in the Contact Activation System

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK), a key serine protease in the contact activation system. This system is a crucial component of the innate immune response and is implicated in a variety of physiological and pathological processes, including inflammation, coagulation, and fibrinolysis. This technical guide provides an in-depth overview of PKSI-527, its mechanism of action, and its effects on the contact activation system, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

The Contact Activation System and the Role of Plasma Kallikrein

The contact activation system is initiated when blood comes into contact with negatively charged surfaces, leading to the autoactivation of Factor XII to Factor XIIa. Factor XIIa then triggers a cascade of enzymatic reactions, including the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein plays a central role in this system by amplifying the activation of Factor XII in a positive feedback loop and by cleaving high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide, bradykinin. Bradykinin, in turn, mediates its effects through bradykinin B2 receptors, leading to increased vascular permeability, vasodilation, and pain.

PKSI-527: A Selective Inhibitor of Plasma Kallikrein

PKSI-527 is a small molecule inhibitor designed to specifically target the enzymatic activity of plasma kallikrein. Its high selectivity makes it a valuable tool for dissecting the specific roles of plasma kallikrein in various disease models and a potential therapeutic agent for conditions driven by excessive bradykinin production.

Mechanism of Action

PKSI-527 acts as a competitive inhibitor of plasma kallikrein. It binds to the active site of the enzyme, preventing it from cleaving its natural substrates, most notably HMWK. This inhibition directly blocks the production of bradykinin, thereby mitigating the downstream inflammatory effects.

Quantitative Data

The following tables summarize the available quantitative data for PKSI-527, providing insights into its potency, selectivity, and in vivo activity.

Table 1: In Vitro Inhibitory Activity of PKSI-527

| Target Enzyme | Inhibition Constant (Ki) | Assay Substrate | Reference |

| Plasma Kallikrein | 0.81 µM | D-Pro-Phe-Arg-pNA | [1] |

| Glandular Kallikrein | > 100 µM | - | [2] |

| Plasmin | > 100 µM | - | [2] |

| Thrombin | > 100 µM | - | [2] |

| Factor Xa | > 100 µM | - | [2] |

Table 2: In Vivo Data for PKSI-527

| Animal Model | Endpoint | Effect of PKSI-527 | Reference |

| Collagen-Induced Arthritis (Mice) | Arthritis Severity | Significant reduction | [3] |

| HMW Kininogen & Prekallikrein Levels | Restoration of consumed components | [3] | |

| Adjuvant-Induced Arthritis (Rats) | Arthritis & Renal Damage | Attenuation | [1] |

| Acute Liver Injury (Mice) | Hepatic Apoptosis & Mortality | Significant reduction | [1] |

| Kaolin-Activated Human Plasma | Bradykinin Formation | Prevention | [2] |

| Contact-Activated Coagulation | Coagulation Time | Prolongation | [2] |

| ADP-Induced Platelet Aggregation | Enhancement by Plasma Kallikrein | Inhibition | [2] |

| Acute Toxicity (Mice) | LD50 (intravenous) | > 100 mg/kg | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory practices.

Plasma Kallikrein Inhibition Assay (Chromogenic)

This assay measures the ability of PKSI-527 to inhibit the enzymatic activity of purified plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate (e.g., D-Pro-Phe-Arg-pNA)

-

PKSI-527

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of PKSI-527 in assay buffer.

-

In a 96-well plate, add a fixed concentration of plasma kallikrein to each well.

-

Add the different concentrations of PKSI-527 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Bradykinin Formation Assay in Plasma

This assay assesses the effect of PKSI-527 on the generation of bradykinin in a more physiologically relevant matrix.

Materials:

-

Human plasma (citrated)

-

Contact activator (e.g., kaolin)

-

PKSI-527

-

Bradykinin ELISA kit or LC-MS/MS for quantification

-

Stop solution (e.g., acid)

Procedure:

-

Pre-incubate human plasma with various concentrations of PKSI-527.

-

Initiate the contact activation by adding a suspension of kaolin to the plasma.

-

Incubate the mixture at 37°C for a specific time to allow for bradykinin generation.

-

Stop the reaction by adding a stop solution.

-

Measure the concentration of bradykinin in the samples using a validated method such as an ELISA or LC-MS/MS.

-

Plot the bradykinin concentration against the PKSI-527 concentration to determine the inhibitory effect.

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is used to evaluate the anti-inflammatory efficacy of PKSI-527.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

PKSI-527

-

Vehicle control

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin daily administration of PKSI-527 (e.g., intraperitoneally) or vehicle control from day 20 post-immunization and continue for the duration of the study.

-

Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score the paws based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).

-

Biochemical Analysis: At the end of the study, collect plasma samples to measure levels of HMW kininogen and prekallikrein to assess the impact on the kallikrein-kinin system.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to PKSI-527 and the contact activation system.

Caption: The Contact Activation System and the inhibitory role of PKSI-527.

Caption: Workflow for the plasma kallikrein enzymatic inhibition assay.

Caption: Experimental workflow for the collagen-induced arthritis model.

Conclusion

PKSI-527 is a valuable research tool for investigating the role of plasma kallikrein in the contact activation system and related inflammatory pathways. Its high selectivity allows for the specific interrogation of plasma kallikrein's functions in various preclinical models of disease. The data presented in this guide highlight the potential of PKSI-527 as a therapeutic agent for diseases characterized by excessive bradykinin production, such as hereditary angioedema and certain inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy and safety in more advanced preclinical and clinical settings.

References

An In-Depth Technical Guide to PKSI-527 in Inflammation and Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein, a key serine protease involved in the intricate interplay between inflammation and thrombosis. By targeting plasma kallikrein, PKSI-527 offers a promising therapeutic strategy for a range of disorders characterized by excessive activation of the kallikrein-kinin system (KKS). This technical guide provides a comprehensive overview of PKSI-527, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

Plasma kallikrein plays a pivotal role in the contact activation pathway of coagulation and the generation of the potent inflammatory mediator, bradykinin. PKSI-527 exerts its effects by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. The subsequent reduction in bradykinin levels mitigates the activation of bradykinin B2 receptors, which are responsible for mediating a cascade of pro-inflammatory and pro-thrombotic events.

PKSI-527 in Inflammation Research

PKSI-527 has demonstrated significant anti-inflammatory effects in preclinical models, most notably in collagen-induced arthritis (CIA) in mice, a well-established model for rheumatoid arthritis.

Quantitative Data: Collagen-Induced Arthritis (CIA) Model

While specific dosage and detailed quantitative results from the primary study on PKSI-527 in CIA mice are not publicly available, the research indicates that daily intraperitoneal administration of PKSI-527, starting from day 20 post-immunization, significantly reduced the severity of arthritis. The treatment also restored the levels of consumed components of the kallikrein-kinin system, namely high-molecular-weight (HMW) kininogen and plasma prekallikrein, to normal levels.

| Parameter | Observation | Reference |

| PKSI-527 Administration | Daily intraperitoneal injection from day 20 post-immunization | |

| Arthritis Severity | Significantly reduced | |

| HMW Kininogen Levels | Restored to normal levels | |

| Plasma Prekallikrein Levels | Restored to normal levels |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The following is a general protocol for inducing CIA in DBA/1 mice, as this strain is commonly used and was utilized in the PKSI-527 study[1].

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Emulsify the collagen solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare an emulsion of type II collagen and IFA. Administer a booster injection of 100 µL of this emulsion intradermally at a site different from the primary injection.

-

Treatment Administration: In the published study, PKSI-527 or a vehicle control was administered daily via intraperitoneal injection starting from day 20 post-immunization[1]. The exact dosage of PKSI-527 was not specified.

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. A common scoring system is as follows for each paw: 0 = no swelling or erythema; 1 = erythema and mild swelling confined to the tarsals or ankle joint; 2 = erythema and mild swelling extending from the ankle to the tarsals; 3 = erythema and moderate swelling extending from the ankle to the metatarsal joints; 4 = erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

-

Signaling Pathway: PKSI-527 in Inflammation

PKSI-527's anti-inflammatory effects are primarily mediated by the inhibition of the plasma kallikrein-bradykinin axis. This leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPK, which are crucial for the production of inflammatory cytokines like TNF-α and IL-6.

References

Investigating Hereditary Angioedema with PKSI-527: A Technical Guide for Researchers

Disclaimer: This document provides a technical guide on the potential application of the selective plasma kallikrein inhibitor, PKSI-527, for the investigation of Hereditary Angioedema (HAE). It is important to note that, to date, no specific preclinical or clinical studies have been published on the use of PKSI-527 for HAE. The information presented herein is a theoretical framework based on the known mechanism of action of PKSI-527 and the established role of the kallikrein-kinin system in the pathophysiology of HAE.

Introduction to Hereditary Angioedema and the Role of Plasma Kallikrein

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) of the skin, mucous membranes, and internal organs. These attacks can be disfiguring, painful, and in the case of laryngeal edema, life-threatening. The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the complement and contact systems.

The underlying mechanism of swelling in HAE involves the uncontrolled activation of the kallikrein-kinin system, leading to the excessive production of bradykinin. Bradykinin is a potent vasodilator that binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the localized accumulation of fluid in the tissues. Plasma kallikrein is the primary enzyme responsible for the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin. Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for the management of HAE.

PKSI-527 is a highly selective, synthetic inhibitor of plasma kallikrein. While its efficacy has been demonstrated in a mouse model of collagen-induced arthritis through modulation of the kallikrein-kinin system, its potential as a research tool or therapeutic agent for HAE remains to be explored. This guide outlines the known properties of PKSI-527 and proposes a series of experimental protocols to investigate its utility in the context of HAE.

PKSI-527: A Profile of a Selective Plasma Kallikrein Inhibitor

PKSI-527 is a small molecule inhibitor with high selectivity for plasma kallikrein. Its chemical and pharmacological properties make it a potentially valuable tool for dissecting the role of plasma kallikrein in HAE and for the preclinical evaluation of this therapeutic target.

Physicochemical and Pharmacokinetic Properties of PKSI-527

| Property | Value | Reference |

| Formal Name | trans-4-Aminomethylcyclohexanecarbonyl-phenylalanyl-4-carboxymethylanilide, hydrochloride | [1] |

| Molecular Formula | C25H31N3O4・HCl | [1] |

| Formula Weight | 474.00 | [1] |

| CAS Number | 128837-71-8 | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in Water (up to 5 mg/ml) | [1] |

| Storage | -20°C | [1] |

In Vitro Inhibitory Activity of PKSI-527

| Parameter | Value | Comments | Reference |

| Target | Plasma Kallikrein (PLK) | [1] | |

| Ki | 0.81 µM | Selective inhibitor | [1] |

Proposed Experimental Protocols for Investigating PKSI-527 in Hereditary Angioedema

The following are detailed methodologies for key experiments that could be conducted to evaluate the potential of PKSI-527 in the context of HAE.

In Vitro Assays

1. Plasma Kallikrein Activity Assay

-

Objective: To determine the inhibitory potency of PKSI-527 on plasma kallikrein activity in plasma from HAE patients and healthy controls.

-

Methodology:

-

Collect plasma samples from HAE patients (Type I and II) and age- and sex-matched healthy volunteers.

-

In a 96-well plate, incubate varying concentrations of PKSI-527 with the plasma samples.

-

Initiate the reaction by adding a chromogenic substrate for plasma kallikrein (e.g., S-2302).

-

Measure the change in absorbance over time at 405 nm using a microplate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 of PKSI-527 for plasma kallikrein inhibition in both HAE and control plasma.

-

2. Bradykinin Release Assay

-

Objective: To assess the ability of PKSI-527 to block the excessive generation of bradykinin in HAE patient plasma.

-

Methodology:

-

Use plasma from HAE patients.

-

Pre-incubate the plasma with a range of PKSI-527 concentrations.

-

Activate the contact system by adding a trigger such as dextran sulfate or kaolin.

-

After a defined incubation period, stop the reaction and measure the concentration of bradykinin using a validated ELISA or LC-MS/MS method.

-

Determine the dose-dependent effect of PKSI-527 on bradykinin release.

-

Ex Vivo Assays

1. Vascular Permeability Assay using HUVECs

-

Objective: To evaluate the effect of PKSI-527 on bradykinin-induced endothelial cell permeability.

-

Methodology:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) on a transwell insert to form a monolayer.

-

Treat the HUVEC monolayer with plasma from HAE patients that has been pre-incubated with or without PKSI-527.

-

Alternatively, treat the HUVEC monolayer with bradykinin in the presence or absence of PKSI-527.

-

Measure the passage of a fluorescently labeled high molecular weight dextran across the monolayer as an indicator of permeability.

-

Quantify the effect of PKSI-527 on reducing the increase in permeability induced by HAE plasma or bradykinin.

-

In Vivo Models

1. C1-Inhibitor Deficient Mouse Model

-

Objective: To investigate the in vivo efficacy of PKSI-527 in a relevant animal model of HAE.

-

Methodology:

-

Utilize a C1-inhibitor knockout or knockdown mouse model, which exhibits increased vascular permeability.[2]

-

Administer PKSI-527 to these mice via an appropriate route (e.g., intraperitoneal or oral).

-

Induce a local increase in vascular permeability by subcutaneous injection of a trigger like carrageenan or bradykinin.

-

Quantify the extent of plasma extravasation at the injection site using methods such as the Evans blue dye leakage assay.

-

Assess the ability of PKSI-527 to reduce the induced vascular permeability compared to vehicle-treated control animals.

-

Visualizing the Mechanism and Experimental Design

Signaling Pathway of Hereditary Angioedema

Proposed Experimental Workflow for PKSI-527 Evaluation

Conclusion

PKSI-527, as a selective plasma kallikrein inhibitor, represents a promising research tool for the investigation of Hereditary Angioedema. Its known inhibitory activity against plasma kallikrein provides a strong rationale for its evaluation in the context of this bradykinin-mediated disease. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the potential of PKSI-527 to modulate the key pathophysiological processes in HAE. While direct evidence is currently lacking, the proposed research would be a critical step in determining if PKSI-527 could be a valuable addition to the armamentarium for studying and potentially treating Hereditary Angioedema. Further investigation into this compound is warranted to bridge the gap between its known mechanism of action and its potential clinical relevance in HAE.

References

PKSI-527: A Technical Guide on its Role in Modulating Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PKSI-527, a highly selective plasma kallikrein inhibitor, and its anticipated effects on vascular permeability. While direct experimental data on PKSI-527's impact on vascular leakage is not extensively available in public literature, this document synthesizes information based on its mechanism of action and data from studies on other selective plasma kallikrein inhibitors. The guide details the underlying signaling pathways, provides comprehensive experimental protocols for assessing vascular permeability, and presents quantitative data from analogous inhibitor studies to project the potential efficacy of PKSI-527. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of PKSI-527 in conditions characterized by excessive vascular permeability.

Introduction to PKSI-527 and Vascular Permeability

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a key pathway in inflammation, blood pressure regulation, and coagulation. A primary function of activated plasma kallikrein is the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasoactive peptide, bradykinin.

Bradykinin is a key mediator of increased vascular permeability. It binds to bradykinin B2 receptors on endothelial cells, triggering a signaling cascade that leads to the opening of inter-endothelial junctions and subsequent leakage of plasma and other blood components into the surrounding tissues. This process is a hallmark of various pathological conditions, including hereditary angioedema, diabetic macular edema, and other inflammatory disorders.

By selectively inhibiting plasma kallikrein, PKSI-527 is expected to block the production of bradykinin, thereby attenuating the downstream effects on vascular permeability. This targeted mechanism of action makes PKSI-527 a promising candidate for therapeutic intervention in diseases driven by excessive plasma kallikrein activity and bradykinin-mediated vascular leakage.

The Kallikrein-Kinin System and its Role in Vascular Permeability

The kallikrein-kinin system is a complex enzymatic cascade that, upon activation, leads to the generation of bradykinin. This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves HMWK to produce bradykinin.

Figure 1: Simplified signaling pathway of the Kallikrein-Kinin System and the inhibitory action of PKSI-527.

Quantitative Data from Studies with Selective Plasma Kallikrein Inhibitors

| Inhibitor | Model | Assay | Key Findings | Reference |

| VE-3539 | Rat model of diabetic retinopathy | Fluorescein angiography | Orally administered VE-3539 (25 mg/kg daily for 14 days) significantly decreased retinal vascular leakage. Scaled gradient strength (a measure of leakage) was 30.24 ± 8.10 in vehicle-treated diabetic rats versus 42.93 ± 7.02 in VE-3539-treated diabetic rats (p=0.002). | [1] |

| ASP-440 | Rat model of angiotensin II-stimulated hypertension | Vitreous fluorescein levels | Systemic delivery of ASP-440 decreased angiotensin II-stimulated retinal vascular permeability by 70% (P<0.05). Intravitreal injection of activated plasma kallikrein increased retinal vascular permeability by 60%. | [2] |

| DX88 | C1 inhibitor-deficient mice | Evans blue dye extravasation | Treatment with the plasma kallikrein inhibitor DX88 reversed the increased vascular permeability observed in C1 inhibitor-deficient mice (P = 0.004). | [3][4] |

Experimental Protocols for Assessing Vascular Permeability

The following are detailed protocols for commonly used in vivo and in vitro assays to measure vascular permeability. These methods can be adapted to evaluate the efficacy of PKSI-527.

In Vivo Vascular Permeability Assay (Miles Assay)

The Miles assay is a widely used method to quantify vascular leakage in the skin.

Materials:

-

PKSI-527

-

Vascular permeability-inducing agent (e.g., bradykinin, histamine, or VEGF)

-

Evans blue dye (0.5% in sterile PBS)

-

Anesthetic agent

-

Formamide

-

Spectrophotometer

Procedure:

-

Administer PKSI-527 to the experimental animal group at the desired dose and route. Administer vehicle to the control group.

-

After the appropriate pre-treatment time, anesthetize the animals.

-

Inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein.

-

After a short circulation period (e.g., 10 minutes), intradermally inject the vascular permeability-inducing agent (e.g., 50 µL of bradykinin solution) at specific sites on the shaved dorsal skin. Inject vehicle at control sites.

-

After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

-

Incubate the excised skin samples in formamide at 55-60°C for 24-48 hours to extract the Evans blue dye.

-

Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated Evans blue dye by comparing the absorbance to a standard curve.

Figure 2: Experimental workflow for the in vivo Miles Assay.

In Vitro Endothelial Cell Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule across a monolayer of endothelial cells grown on a permeable support.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

PKSI-527

-

Permeability-inducing agent (e.g., bradykinin)

-

FITC-dextran (e.g., 70 kDa)

-

Fluorometer

Procedure:

-

Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Pre-treat the endothelial cell monolayers with various concentrations of PKSI-527 or vehicle for a specified duration.

-

Add the permeability-inducing agent (e.g., bradykinin) to the upper chamber.

-

Add FITC-dextran to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the fluorescence of the samples from the lower chamber using a fluorometer.

-

Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.

Figure 3: Experimental workflow for the in vitro Transwell Permeability Assay.

Conclusion

PKSI-527, as a selective inhibitor of plasma kallikrein, holds significant promise for the therapeutic management of conditions characterized by excessive vascular permeability. By inhibiting the generation of bradykinin, PKSI-527 is poised to directly counteract a key driver of vascular leakage. While direct quantitative evidence for PKSI-527 is still emerging, the data from analogous plasma kallikrein inhibitors strongly support its potential efficacy. The experimental protocols detailed in this guide provide a robust framework for the preclinical and clinical evaluation of PKSI-527's effect on vascular permeability. Further research utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this targeted inhibitor.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PKSI-527 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PKSI-527, a highly selective plasma kallikrein inhibitor, in various mouse models. The following protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of PKSI-527 in preclinical studies.

Introduction

PKSI-527 is a potent and specific inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. This system is implicated in various physiological and pathological processes, including inflammation, coagulation, and pain. By inhibiting plasma kallikrein, PKSI-527 effectively modulates these pathways, making it a promising candidate for the treatment of a range of disorders. Preclinical studies in mice have demonstrated its efficacy in models of arthritis and acute liver injury.

Quantitative Data Summary

The following tables summarize the key quantitative data for the administration of PKSI-527 in mice based on published studies.

Table 1: Dosage and Administration of PKSI-527 in Mouse Models

| Mouse Model | Administration Route | Dosage Range | Dosing Frequency | Vehicle | Reference |

| Collagen-Induced Arthritis (CIA) | Intraperitoneal (i.p.) | Not specified | Daily | Not specified | [1] |

| Nociception (Acetic Acid-Induced Writhing) | Intraperitoneal (i.p.) | 22.9 - 229 µmol/kg | Single dose | Saline with Tween 80 | |

| Acute Liver Injury (Jo2 or Acetaminophen-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose 30 min prior to insult | Saline |

Table 2: Toxicological Data for PKSI-527 in Mice

| Parameter | Route of Administration | Value | Species | Reference |

| LD50 | Intravenous (i.v.) | > 100 mg/kg | Mice |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PKSI-527 and a general experimental workflow for its in vivo evaluation.

PKSI-527 inhibits plasma kallikrein, blocking downstream inflammatory and apoptotic pathways.

A typical workflow for evaluating PKSI-527 in a mouse model of disease.

Experimental Protocols

The following are detailed protocols for the preparation and administration of PKSI-527 in mice for two key applications.

Protocol 1: Intraperitoneal Administration of PKSI-527 in a Mouse Model of Collagen-Induced Arthritis (CIA)

1. Materials:

-

PKSI-527 powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Tween 80 (optional, for improved solubility)

-

Sterile 1 mL syringes with 25-27G needles

-

Vortex mixer

-

Sterile microcentrifuge tubes

2. Preparation of PKSI-527 Solution (Example for a 10 mg/kg dose in a 25g mouse):

-

Calculate the required amount of PKSI-527: For a 10 mg/kg dose in a 25g (0.025 kg) mouse, you will need 0.25 mg of PKSI-527.

-

Vehicle Preparation: Prepare sterile saline. If solubility is an issue, a vehicle containing a small amount of Tween 80 (e.g., 0.1-1%) in saline can be used.

-

Dissolving PKSI-527:

-

Weigh the required amount of PKSI-527 and place it in a sterile microcentrifuge tube.

-

Add the desired volume of vehicle (e.g., 100 µL for a 2.5 mg/mL solution).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Prepare fresh on the day of use.

-

3. Administration Protocol:

-

Animal Handling: Acclimatize DBA/1 mice according to institutional guidelines. Induce arthritis using standard collagen immunization protocols.

-

Dosing:

-

Begin daily intraperitoneal (i.p.) injections of PKSI-527 or vehicle control from day 20 post-immunization.[1]

-

Gently restrain the mouse and locate the injection site in the lower right or left abdominal quadrant.

-

Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.

-

Inject the prepared PKSI-527 solution (e.g., 100 µL for a 25g mouse).

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint stiffness.

-

At the end of the study, collect blood and tissues for analysis of inflammatory markers and histopathology.

-

Protocol 2: Intraperitoneal Administration of PKSI-527 in a Mouse Model of Acute Liver Injury

1. Materials:

-

PKSI-527 powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Jo2 (anti-Fas antibody) or Acetaminophen (APAP)

-

Sterile 1 mL syringes with 25-27G needles

-

Vortex mixer

-

Sterile microcentrifuge tubes

2. Preparation of PKSI-527 Solution (10 mg/kg):

-

Follow the same procedure as described in Protocol 1, Section 2 to prepare a solution of PKSI-527 in sterile saline.

3. Administration Protocol:

-

Animal Handling: Acclimatize C57BL/6 mice according to institutional guidelines.

-

Dosing:

-

Administer a single intraperitoneal (i.p.) injection of PKSI-527 (10 mg/kg) or vehicle control.

-

Thirty minutes after PKSI-527 administration, induce acute liver injury by i.p. injection of Jo2 (e.g., 0.4 µg/g body weight) or a single oral gavage of APAP (e.g., 300-500 mg/kg).

-

-

Monitoring and Endpoint Analysis:

-

Monitor mice for signs of distress.

-

At a predetermined time point (e.g., 6-24 hours post-injury), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

-

Harvest the liver for histopathological analysis (e.g., H&E staining for necrosis) and molecular analysis (e.g., TUNEL assay for apoptosis, western blot for signaling proteins). Blocking plasma kallikrein-dependent TGF-β activation with PKSI-527 has been shown to significantly prevent Jo2-induced hepatic apoptosis and mortality.

-

References

Application Notes and Protocols for PKSI-527 Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein.[1][2][3] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to release the pro-inflammatory peptide bradykinin.[4][5] Dysregulation of the plasma kallikrein-kinin system has been implicated in a variety of pathological conditions, including hereditary angioedema, inflammatory diseases such as arthritis and inflammatory bowel disease, and thromboembolic events.[6][7][8] PKSI-527 offers a valuable tool for investigating the role of plasma kallikrein in these processes and holds potential as a therapeutic agent.

These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of PKSI-527 in preclinical research models, along with a summary of its chemical properties and a diagram of the relevant signaling pathway.

Chemical and Physical Properties of PKSI-527

A comprehensive understanding of the physicochemical properties of PKSI-527 is essential for its proper handling, storage, and formulation for in vivo studies.

| Property | Value | References |

| CAS Number | 128837-71-8 | [1][2][9] |

| Molecular Formula | C₂₅H₃₁N₃O₄・HCl | [1][2] |

| Molecular Weight | 474.0 g/mol | [2][9] |

| Purity | >98% | [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Water: up to 5 mg/mL or 10 mM.[1][2][3][9] DMSO: 100 mg/mL (210.97 mM)[4] | [1][2][3][4][9] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][3][4][9] | [2][3][4][9] |

Signaling Pathway

PKSI-527 exerts its effect by inhibiting plasma kallikrein, thereby preventing the cleavage of High-Molecular-Weight Kininogen (HMWK) into bradykinin. This action blocks the subsequent activation of bradykinin receptors (B1 and B2) and Protease-Activated Receptors (PARs), which are involved in inflammation, pain, and increased vascular permeability.

Experimental Protocols

Preparation of PKSI-527 for Intraperitoneal Injection

The following protocols describe the preparation of PKSI-527 solutions for IP injection in mice. The choice of vehicle may depend on the required dose, stability, and experimental design. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1: Aqueous Formulation (for lower doses)

This protocol is suitable for lower concentrations of PKSI-527, leveraging its moderate water solubility.

Materials:

-

PKSI-527 powder

-

Sterile water for injection or sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Weigh the required amount of PKSI-527 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water or saline to achieve the desired final concentration (up to 5 mg/mL).[2]

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If complete dissolution is not achieved, warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.[1]

-

Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

The solution is now ready for intraperitoneal injection.

Protocol 2: Co-solvent Formulation (for higher doses)

For higher concentrations of PKSI-527 that exceed its aqueous solubility, a co-solvent system is necessary.

Materials:

-

PKSI-527 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% saline

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of PKSI-527 in DMSO (e.g., 50 mg/mL).[10] Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[10]

-

To prepare the working solution (e.g., to achieve a final concentration of 5 mg/mL), follow these steps sequentially:[10] a. In a sterile tube, add 1 volume of the PKSI-527 DMSO stock solution. b. Add 4 volumes of PEG300 and mix thoroughly by vortexing. c. Add 0.5 volumes of Tween-80 and mix thoroughly. d. Finally, add 4.5 volumes of sterile saline and mix until a clear solution is obtained.

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

The solution is now ready for intraperitoneal injection.

Protocol 3: Alternative Vehicle using Corn Oil

This protocol provides an alternative for sustained release or when other vehicles are not suitable.

Materials:

-

PKSI-527 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile corn oil

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of PKSI-527 in DMSO (e.g., 50 mg/mL).[10]

-

To prepare the working solution, add 1 volume of the PKSI-527 DMSO stock to 9 volumes of sterile corn oil.[10]

-

Vortex thoroughly to ensure a uniform suspension.

-

The solution is now ready for intraperitoneal injection.

Intraperitoneal Injection Protocol in Mice

This protocol provides a general guideline for the IP administration of the prepared PKSI-527 solution. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of plasma kallikrein by C1-inhibitor: role of endothelial cells and the amino-terminal domain of C1-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delayed plasma kallikrein inhibition fosters post-stroke recovery by reducing thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: PKSI-527 In Vitro Assay for Kallikrein Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKSI-527 is a potent and highly selective synthetic inhibitor of plasma kallikrein (PK)[1][2][3][4]. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), a key pathway involved in inflammation, coagulation, and fibrinolysis[5][6][7]. By cleaving high-molecular-weight kininogen (HMWK), plasma kallikrein liberates the pro-inflammatory peptide bradykinin[1][5][8]. Dysregulation of the KKS is implicated in various pathological conditions, including hereditary angioedema (HAE), arthritis, and thrombotic disorders[3][9][10]. PKSI-527 serves as a valuable tool for investigating the role of plasma kallikrein in these processes and for the development of novel therapeutics.

These application notes provide detailed protocols for the in vitro assessment of plasma kallikrein activity using PKSI-527 as a reference inhibitor. The included methodologies cover chromogenic substrate assays and ex vivo plasma activation assays.

Data Presentation

Inhibitory Activity of PKSI-527

The inhibitory potency and selectivity of PKSI-527 against plasma kallikrein and other serine proteases are summarized below.

| Enzyme | K_i_ Value (µM) | Reference |

| Plasma Kallikrein (PK) | 0.81 | [11][12][][14] |

| Glandular Kallikrein (GK) | > 500 | [14] |

| Plasmin | 390 | [14] |

| Thrombin | > 500 | [14] |

| Urokinase | 200 | [14] |

| Factor Xa | > 500 | [14] |

Signaling Pathway

The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the point of inhibition by PKSI-527.

Caption: The Kallikrein-Kinin System and PKSI-527 Inhibition.

Experimental Protocols

Chromogenic Assay for Plasma Kallikrein Inhibition